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Compound of Interest

Compound Name: Ezetimibe ketone

Cat. No.: B026480

CAS Number: 191330-56-0 Chemical Name: (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-
fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone Molecular Formula:
C24H19F2NOs Molecular Weight: 407.41 g/mol

This technical guide provides an in-depth overview of Ezetimibe Ketone, a key intermediate
and phase-lI metabolite in the synthesis and metabolism of Ezetimibe, a potent cholesterol
absorption inhibitor.[1][2] This document is intended for researchers, scientists, and drug
development professionals, offering detailed information on its chemical properties, synthesis,
analytical methods, and biological relevance.

Chemical and Physical Properties

Ezetimibe Ketone is a white to off-white solid powder.[3] It is a structurally significant
compound in the manufacturing process of Ezetimibe, serving as the immediate precursor to
the final active pharmaceutical ingredient (API).[4][5] The stereochemistry of the azetidinone
ring is crucial for its role in the synthesis of the biologically active Ezetimibe isomer.
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Property Value Reference
CAS Number 191330-56-0

Molecular Formula C24H19F2NOs3

Molecular Weight 407.41 g/mol

Appearance White to off-white solid powder

Boiling Point 656.1+55.0 °C at 760 mmHg

Density 1.325 g/cm3

Synthesis of Ezetimibe Ketone and its Conversion
to Ezetimibe

The synthesis of Ezetimibe involves a multi-step process where Ezetimibe Ketone, or a
protected form of it, is a critical intermediate. The overall synthetic strategy often involves the
formation of the B-lactam ring followed by the introduction and modification of the side chains.
The final key step is the stereoselective reduction of the ketone group in Ezetimibe Ketone to

the corresponding hydroxyl group to yield Ezetimibe.

General Synthetic Workflow

Click to download full resolution via product page

A generalized workflow for the synthesis of Ezetimibe, highlighting the ketone intermediate.

Experimental Protocol: Stereoselective Reduction of
Protected Ezetimibe Ketone

The enantioselective reduction of the ketone is a pivotal step to ensure the correct
stereochemistry of the final Ezetimibe molecule. The Corey-Bakshi-Shibata (CBS) reduction is

a commonly employed method.
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Materials:

(3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-
azetidinone (Protected Ezetimibe Ketone)

Tetrahydrofuran (THF), anhydrous

(R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-C]oxazaborolidine (as a 1 M solution
in toluene)

Borane dimethylsulfide complex (BMS, as a 2M solution in THF)
Methanesulfonic acid
Methanol

1 N Hydrochloric acid

Procedure:

In a clean, dry, nitrogen-purged round bottom flask, dissolve the protected Ezetimibe
Ketone (e.g., 5 g, 10.06 mmol) in anhydrous THF (50 ml) at 25-30°C with stirring until
complete dissolution.

To this solution, add methanesulfonic acid (e.g., 0.02 g, 0.208 mmol) followed by the (R)-
tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-C]oxazaborolidine solution (e.g., 2.29 ml
of 1 M solution in toluene).

Cool the reaction mixture to 15-20°C.

Slowly add the borane dimethylsulfide complex solution (e.g., 6.0 ml of 2 M solution in THF)
over a period of 30 minutes, maintaining the temperature at 15-20°C.

Stir the reaction mixture at 15-20°C for 2-3 hours. Monitor the reaction progress by HPLC.

Upon completion, quench the reaction by the slow addition of methanol (5 ml) and stir for 15-
20 minutes.
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e Add 1 N HCI to adjust the pH and proceed with standard workup procedures (e.g., extraction
with an organic solvent, washing with brine, drying, and solvent evaporation) to isolate the
protected Ezetimibe.

o The final deprotection step (e.g., removal of a benzyl group via hydrogenation) yields
Ezetimibe.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the
determination of Ezetimibe and for the detection and quantification of related impurities,
including Ezetimibe Ketone.

HPLC Method for Impurity Profiling

Chromatographic Conditions:

Parameter Condition Reference

Zorbax Rx Cs (250 mm x 4.6
Column mm, 5 um) or equivalent C18

column

Acetonitrile: 10 mM Sodium

Mobile Phase A Phosphate buffer pH 7.0
(55:45 viv)
Mobile Phase B Acetonitrile

A gradient elution is typically

Gradient used for separating multiple
impurities.

Flow Rate 1.0- 1.3 mL/min

Column Temp. 35°C

Detection UV at 233 nm or 240 nm

Injection Vol. 10 pL
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Analytical Workflow for Ezetimibe Purity Analysis

Sample and Standard Preparation

Prepare Standard Solution
Weigh Ezetimibe API or Formulation of Ezetimibe and Impurities
(including Ezetimibe Ketone)

Dissolve in Diluent
(e.g., Methanol or Acetonitrile)

HPLC Analysis

Inject Sample into HPLC System

Chromatographic Separation
(C18 column, Gradient Elution)

UV Detection

Data Processin& and Reporting

Integrate Chromatogram Peaks

y

Identify and Quantify Impurities
(compare with standards)

Calculate Purity and Report Results
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A typical workflow for the HPLC analysis of Ezetimibe purity.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of Ezetimibe
Ketone.

Technique Key Observations Reference

The spectrum would show
characteristic signals for the
aromatic protons of the three
1H NMR phenyl rings, the protons of the
azetidinone ring, and the
aliphatic protons of the

oxopropyl side chain.

The spectrum would display
signals for the carbonyl

15C NMR carbons of the ketone and the
B-lactam, as well as the
aromatic and aliphatic

carbons.

Electrospray ionization (ESI)
would likely show a prominent
[M+H]* ion at m/z 408.4.
Mass Spec. Tandem MS (MS/MS) would
reveal characteristic
fragmentation patterns useful

for structural elucidation.

The spectrum would exhibit
characteristic absorption
bands for the O-H stretch of
the phenolic group, the C=0
stretch of the ketone, the C=0

FT-IR

stretch of the B-lactam, and C-
F bonds of the fluorophenyl

groups.
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Biological Role and Mechanism of Action of Parent
Compound

Ezetimibe Ketone is a phase-l metabolite of Ezetimibe. The parent drug, Ezetimibe, functions
by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.

Mechanism of Action of Ezetimibe

The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein,
which is located on the brush border of enterocytes in the small intestine. By binding to
NPC1L1, Ezetimibe blocks the uptake of cholesterol into the enterocytes, thereby reducing the
amount of cholesterol delivered to the liver. This leads to an upregulation of LDL receptors on
hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.

Metabolic Pathway of Ezetimibe

Oxidation (<5%) Ezetimibe Ketone
(Phase-I Metabolite)

Glucuronidation (Major Pathway) Ezetimibe-Glucuronide
(Active Metabolite)

Click to download full resolution via product page

Simplified metabolic pathway of Ezetimibe.

While the major metabolic pathway for Ezetimibe is glucuronidation to an active metabolite, a
minor pathway involves the oxidation of the benzylic hydroxyl group to form Ezetimibe Ketone.
The pharmacological activity of Ezetimibe Ketone itself is not as well characterized as that of
Ezetimibe and its glucuronide conjugate.

Conclusion

Ezetimibe Ketone (CAS 191330-56-0) is a crucial chemical entity in the field of pharmaceutical
sciences, particularly in the context of the cholesterol-lowering agent Ezetimibe. Its significance
lies in its role as a key synthetic intermediate, where its stereoselective reduction is a critical

step in obtaining the desired enantiomer of the final drug product. Furthermore, as a metabolite
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of Ezetimibe, its characterization is important for understanding the overall pharmacokinetic
and metabolic profile of the drug. The detailed synthetic and analytical methodologies outlined
in this guide provide a valuable resource for professionals involved in the research,
development, and quality control of Ezetimibe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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